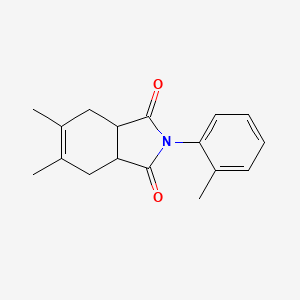![molecular formula C20H12N2O5S B5226432 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as 'nitrofural', is an organic compound that has been extensively studied for its potential applications in the field of scientific research. Nitrofural is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
作用机制
The mechanism of action of nitrofural is not fully understood, but it is believed to involve the formation of covalent adducts with thiol groups on proteins and enzymes. This leads to the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Nitrofural has been shown to possess a wide range of biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activities. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. In addition, nitrofural has been shown to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
实验室实验的优点和局限性
Nitrofural has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low cost. However, nitrofural also has several limitations, including its potential toxicity and instability in certain solvents and under certain conditions. Therefore, caution must be exercised when handling and using nitrofural in laboratory experiments.
未来方向
There are several future directions for research on nitrofural. One area of interest is the development of new synthetic methods for nitrofural and its derivatives. Another area of interest is the investigation of the mechanism of action of nitrofural and its potential applications in various disease models. Furthermore, the development of nitrofural-based therapeutics for various diseases, including cancer and infectious diseases, is an area of active research.
合成方法
Nitrofural can be synthesized by the condensation reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-phenyl-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure nitrofural.
科学研究应用
Nitrofural has been extensively studied for its potential applications in various scientific research areas, including microbiology, pharmacology, and biochemistry. In microbiology, nitrofural has been shown to possess potent antibacterial and antifungal activities against a wide range of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In pharmacology, nitrofural has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In biochemistry, nitrofural has been used as a tool to study the mechanism of action of various enzymes and proteins due to its ability to form covalent adducts with thiol groups.
属性
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-4-2-1-3-5-14)12-16-10-11-17(27-16)13-6-8-15(9-7-13)22(25)26/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZULGZUIPOZKW-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)